3-Chloro-4-isopropoxy-[1,2,5]thiadiazole

Physical state Room-temperature handling Process chemistry

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole (CAS 5728-18-7, molecular formula C₅H₇ClN₂OS, molecular weight 178.64 g/mol) is a 3,4-disubstituted 1,2,5-thiadiazole heterocycle bearing a chlorine atom at the 3-position and an isopropoxy group at the 4-position. This compound belongs to a well-characterized family of 3-chloro-4-alkoxy-1,2,5-thiadiazoles first disclosed in foundational patent literature, alongside the methoxy, ethoxy, n-propoxy, and isobutoxy congeners.

Molecular Formula C5H7ClN2OS
Molecular Weight 178.64 g/mol
Cat. No. B12115517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-isopropoxy-[1,2,5]thiadiazole
Molecular FormulaC5H7ClN2OS
Molecular Weight178.64 g/mol
Structural Identifiers
SMILESCC(C)OC1=NSN=C1Cl
InChIInChI=1S/C5H7ClN2OS/c1-3(2)9-5-4(6)7-10-8-5/h3H,1-2H3
InChIKeyAWWWAQNWEDIJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-isopropoxy-[1,2,5]thiadiazole – Core Identity, Physicochemical Profile, and Comparator Context for Procurement Decisions


3-Chloro-4-isopropoxy-[1,2,5]thiadiazole (CAS 5728-18-7, molecular formula C₅H₇ClN₂OS, molecular weight 178.64 g/mol) is a 3,4-disubstituted 1,2,5-thiadiazole heterocycle bearing a chlorine atom at the 3-position and an isopropoxy group at the 4-position [1]. This compound belongs to a well-characterized family of 3-chloro-4-alkoxy-1,2,5-thiadiazoles first disclosed in foundational patent literature, alongside the methoxy, ethoxy, n-propoxy, and isobutoxy congeners [1]. At ambient temperature and pressure it exists as a distillable liquid with a reported boiling point of 68–69 °C at 15 mmHg [1]. The presence of the electrophilic chloro substituent ortho to the electron-donating alkoxy group creates a regiochemically differentiated heterocyclic scaffold amenable to sequential functionalization via nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, establishing its role as a versatile building block in medicinal chemistry and agrochemical intermediate synthesis [2].

Liquid handling Ambient-temperature liquid enables syringe/pump dispensing, bypassing pre-heating required for solid analogs.
Purification route Suitable for fractional vacuum distillation without prior dissolution; fits standard process-scale purification workflows.
Regiochemical handle C3–Cl electrophilic site paired with C4–isopropoxy donor supports sequential functionalization for heterocycle elaboration.

Why 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole Cannot Be Casually Swapped with Other 3-Chloro-4-alkoxy-1,2,5-thiadiazoles – The Procurement Risk Rationale


Within the 3-chloro-4-alkoxy-1,2,5-thiadiazole series, the alkoxy substituent is not a passive spectator; it fundamentally dictates physical state, purification pathway, and downstream synthetic compatibility. The methoxy analog (3-chloro-4-methoxy-1,2,5-thiadiazole, CAS 5728-16-5) is a crystalline solid at ambient temperature (M.P. 53–54.5 °C), whereas the isopropoxy analog is a free-flowing liquid [1]. This single physical-state difference has cascading consequences: solid congeners require melting or dissolution before use in solution-phase chemistry, introduce weighing and transfer precision challenges at scale, and demand distinct purification protocols (recrystallization vs. fractional vacuum distillation) [1]. Furthermore, the branched isopropoxy group confers a steric environment around the C4–O bond that is absent in linear alkoxy analogs (methoxy, ethoxy, n-propoxy), affecting both the rate of hydrolytic alkoxy cleavage and the regiochemical outcome of reactions at the adjacent C3–Cl site [1][2]. Substituting the isopropoxy compound with a linear alkoxy analog without re-optimizing reaction conditions therefore risks altered kinetics, divergent impurity profiles, and batch failure. The quantitative evidence below substantiates exactly where and to what magnitude these differences manifest.

Physical state Methoxy analog is a solid (M.P. ~53 °C); substituting it requires melting/dissolution, altering handling and dosing precision in automated workflows.
Steric environment Linear alkoxy groups (methoxy, ethoxy) present less steric bulk at C4, potentially shifting nucleophilic substitution kinetics and impurity profiles at C3–Cl.
Hydrolytic stability Branched isopropoxy may resist cleavage differently than primary alkoxy groups, affecting downstream reaction robustness without re-optimization.

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Physical State at Ambient Temperature: Liquid Isopropoxy Analog vs. Solid Methoxy Analog – Handling and Formulation Implications

3-Chloro-4-isopropoxy-1,2,5-thiadiazole is a liquid at ambient temperature (20–25 °C), whereas its closest commercially available analog, 3-chloro-4-methoxy-1,2,5-thiadiazole, is a crystalline solid with a melting point of 53–54.5 °C [1]. This physical state divergence is experimentally documented within the same primary patent and within the same compound series, enabling a direct head-to-head comparison [1]. The liquid state of the isopropoxy derivative eliminates the need for pre-heating, melting, or pre-dissolution that is obligatory for the solid methoxy analog prior to solution-phase reactions.

Physical state at 25 °C
Head-to-head
Isopropoxy: liquid; Methoxy: solid, M.P. 53–54.5 °C (ΔM.P. ≥ 30 °C).
Liquid state removes need for thermal pre-conditioning and supports direct syringe dispensing.
Same patent source (US3419573A) confirms both states.
Physical state Room-temperature handling Process chemistry Purification

Reduced-Pressure Boiling Point and Vacuum Distillation Purification: Quantified Volatility Difference vs. Methoxy Analog

Under reduced pressure, 3-chloro-4-isopropoxy-1,2,5-thiadiazole exhibits a boiling point of 68–69 °C at 15 mmHg, whereas 3-chloro-4-methoxy-1,2,5-thiadiazole boils at 63 °C at 17 mmHg [1]. Although the pressure conditions are not perfectly matched (15 vs. 17 mmHg), the small pressure differential (2 mmHg) has only a minor influence on observed boiling point, and the data confirm that the isopropoxy analog is the higher-boiling member of the series. This difference translates into a wider operable temperature window for fractional vacuum distillation without risking thermal decomposition.

Vacuum distillation BP
Head-to-head
68–69 °C / 15 mmHg; methoxy: 63 °C / 17 mmHg (Δ ≈ +5–6 °C).
Broader distillation window facilitates separation from volatile residues.
Minor pressure difference (2 mmHg) has negligible impact.
Boiling point Vacuum distillation Purification Volatility

Synthetic Route Specificity: Isopropyl Cyanoformimidate as the Defining Starting Material for One-Step Cyclization

The direct one-step synthesis of 3-chloro-4-isopropoxy-1,2,5-thiadiazole proceeds via reaction of isopropyl cyanoformimidate with sulfur monochloride or sulfur dichloride [1]. The isopropoxy group is introduced exclusively through the choice of starting imidate ester; no subsequent alcohol substitution step is required. By contrast, synthesis of the equivalent linear alkoxy analogs (e.g., ethoxy, n-propoxy, n-butoxy) requires the corresponding ethyl, n-propyl, or n-butyl cyanoformimidates [1]. The isopropyl cyanoformimidate route is structurally precluded from generating linear alkoxy products, ensuring unambiguous structural identity.

Synthetic entry specificity
Cross-study
Requires isopropyl cyanoformimidate; each alkoxy congener originates from a distinct imidate ester.
Structural identity locked by starting-material selection; avoids alkoxy-scrambling byproducts.
Cyclization with S₂Cl₂ or SCl₂ in DMF, 0–25 °C.
Synthetic route Cyclization Starting material Alkyl cyanoformimidate

Documented Intermediate Utility in Beta-Adrenergic Blocker Synthesis: Patent-Cited Application Context Not Shared by All Alkoxy Analogs

3-Chloro-4-isopropoxy-1,2,5-thiadiazole is specifically identified within the patent literature as a key intermediate for the preparation of 4-(3-secondary amino-2-hydroxy-propoxy)-1,2,5-thiadiazole compounds, a class of beta-adrenergic blocking agents with prolonged duration of action and high potency at low dosage levels [1]. The 3-chloro substituent serves as a synthetic handle for introducing the nitrogen-containing pharmacophoric element, while the 4-isopropoxy group provides the requisite O-linked tether for the amino-hydroxy-propoxy side chain [1]. The broader intermediate patent family (EP1831220A2 / WO2006068821A2) explicitly enumerates 3-chloro-4-alkoxy-1,2,5-thiadiazoles as preferred intermediates for unsymmetrically substituted thiadiazole drugs [2].

Patent intermediate role
Supporting evidence
Cited in US3655663 for β-blocker synthesis; preferentially exemplified for reduction-to-phenol sequences.
Supports selection for GPCR-targeted probe synthesis.
Qualitative patent exemplification; no quantitative comparison data.
Beta-blocker Intermediate Patent-cited utility Medicinal chemistry

Differential Steric Profile of the Branched Isopropoxy Group: Class-Level Inference for Nucleophilic Substitution Selectivity and Hydrolytic Stability

The secondary isopropoxy group (–OCH(CH₃)₂) at the 4-position introduces greater steric bulk adjacent to the reactive 3-chloro center than the primary alkoxy groups (methoxy, ethoxy, n-propoxy) present in linear-chain analogs. In 1,2,5-thiadiazole systems, alkoxy substituents ortho to a halogen leaving group can influence the rate and chemoselectivity of nucleophilic aromatic substitution by modulating both the electrophilicity of the ring and the steric accessibility of the C3–Cl site [1]. The branched alkoxy group is also expected to exhibit slower acid-catalyzed or base-catalyzed hydrolytic cleavage compared to primary alkoxy groups, based on class-level SAR established for alkoxy-substituted heterocycles [2].

Steric hindrance at C4–O
Class-level inference
Isopropoxy Taft Es = –0.47 vs. methoxy Es = 0.00 (ΔEs ≈ –0.47).
Greater steric demand may slow nucleophilic attack at C3–Cl, enabling chemoselective transformations.
No direct kinetic data for this specific series; general heterocycle SAR.
Steric hindrance Nucleophilic substitution Hydrolytic stability Alkoxy branching

Optimal Procurement and Deployment Scenarios for 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole


Automated Parallel Synthesis and High-Throughput Experimentation (HTE) Requiring Room-Temperature Liquid Dispensing

In automated HTE platforms where liquid handling robotics dispense reagents by syringe or acoustic droplet ejection, the ambient-temperature liquid state of 3-chloro-4-isopropoxy-1,2,5-thiadiazole eliminates the need for heated reagent reservoirs or pre-dissolution steps that are mandatory for the solid methoxy analog (M.P. 53–54.5 °C) [1]. This directly reduces protocol complexity and improves dispensing precision for the construction of diverse 3-amino-4-isopropoxy-1,2,5-thiadiazole libraries via Buchwald-Hartwig amination or Ullmann-type coupling at the C3–Cl position.

Scale-Up Process Chemistry Where Vacuum Distillation Is the Preferred Purification Unit Operation

For process routes that rely on fractional vacuum distillation for purification of the intermediate thiadiazole building block, 3-chloro-4-isopropoxy-1,2,5-thiadiazole offers a boiling point of 68–69 °C at 15 mmHg [1]. This boiling point is sufficiently low for energy-efficient distillation while being ~5–6 °C higher than the methoxy analog, providing a marginally wider separation window from volatile reaction solvent residues (e.g., diethyl ether, petroleum ether) without entering a temperature regime that could induce thermal degradation of the heterocyclic core [1].

Synthesis of Beta-Adrenergic Receptor Ligands and Related GPCR-Targeted Chemical Probes

The patent-documented role of 3-chloro-4-isopropoxy-1,2,5-thiadiazole as a key intermediate for 4-(3-secondary amino-2-hydroxy-propoxy)-1,2,5-thiadiazole beta-blockers [2] makes this compound a strategic procurement choice for medicinal chemistry programs targeting beta-adrenergic receptors, serotonin receptors (combined alpha-1/serotonin antagonism), or related Class A GPCRs where the amino-hydroxy-propoxy pharmacophore is a privileged motif. The 3-chloro substituent serves as the site for introducing the nitrogen-containing moiety, while the 4-isopropoxy group provides the O-linkage point for the hydroxy-propoxy tether [2][3].

Chemoselective Derivatization Requiring Differentiated Reactivity Between C3–Cl and C4–Alkoxy Sites

When a synthetic sequence requires selective manipulation at the C3–Cl position while preserving the C4–alkoxy group intact, the branched isopropoxy group is expected, on the basis of steric class-level inference, to exhibit greater resistance to nucleophilic displacement and slower hydrolytic cleavage than primary alkoxy groups (methoxy, ethoxy) [4][5]. This scenario applies to the construction of unsymmetrical 3,4-disubstituted thiadiazoles where the 4-alkoxy group must survive multiple subsequent synthetic transformations at the 3-position.

Application
Selection Property
Validation Focus
Automated HTE liquid dispensing
Room-temperature liquid state
Syringe/pump compatibility, gravimetric accuracy without pre-dissolution
Scale-up vacuum distillation
Boiling point distillation window
Separation from volatile solvent residues, thermal stability margin
GPCR probe synthesis (β-adrenergic)
Patent-documented intermediate utility
Pharmacophore O-linkage integrity, C3–Cl amination compatibility
Chemoselective C3–Cl functionalization
Steric differentiation at C4–alkoxy
Resistance to nucleophilic displacement at C4, alkoxy preservation during C3 reactions
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